2-Hexylbenzoic acid
Description
Contextualization of Benzoic Acid Derivatives in Organic Synthesis and Materials Science Research
Benzoic acid and its derivatives are a cornerstone in the world of organic chemistry. wikipedia.orgijarsct.co.in They serve as versatile building blocks in the synthesis of a wide array of more complex molecules. ontosight.aiontosight.ai In pharmaceuticals, they are precursors to drugs with anti-inflammatory, antimicrobial, and even anticancer properties. ijarsct.co.inontosight.ai The agricultural sector utilizes them in the production of pesticides and herbicides. ontosight.ai
Beyond synthesis, benzoic acid derivatives are integral to materials science. They are used in the creation of dyes, pigments, and polymers with unique characteristics. ontosight.aiontosight.ai A particularly notable application is in the field of liquid crystals. Certain benzoic acid derivatives, especially those with alkyl chains, can form liquid crystalline phases, which have applications in display technologies and sensors. mdpi.comspectroscopyonline.com The ability to form these ordered yet fluid states is highly dependent on the molecular structure of the benzoic acid derivative. mdpi.comaip.org
Structural Characteristics and Positional Isomerism of Hexylbenzoic Acids
The molecular formula for hexylbenzoic acid is C13H18O2. The core structure consists of a benzene (B151609) ring attached to a carboxylic acid group (-COOH) and a hexyl group (-C6H13). The variation in the attachment point of the hexyl group to the benzene ring leads to positional isomerism. This means that while all hexylbenzoic acids share the same molecular formula, their atoms are connected in different orders. docbrown.infosolubilityofthings.com
The three main positional isomers are:
2-Hexylbenzoic acid (ortho-isomer): The hexyl group is on the carbon adjacent to the carboxylic acid group.
3-Hexylbenzoic acid (meta-isomer): The hexyl group is two carbons away from the carboxylic acid group.
4-Hexylbenzoic acid (para-isomer): The hexyl group is on the opposite side of the ring from the carboxylic acid group.
This difference in the position of the hexyl group significantly influences the molecule's physical and chemical properties, including its acidity, boiling point, and its potential to form liquid crystals. solubilityofthings.comnih.gov
Table 1: Positional Isomers of Hexylbenzoic Acid
| Isomer Name | Position of Hexyl Group |
| This compound | Ortho |
| 3-Hexylbenzoic acid | Meta |
| 4-Hexylbenzoic acid | Para |
Foundational Research and Emerging Interest in Ortho-Substituted Benzoic Acid Systems
The "ortho effect" is a well-documented phenomenon in organic chemistry that describes the unique influence of a substituent at the ortho position of a benzoic acid. cdnsciencepub.comresearchgate.net This effect is often a combination of steric and electronic factors. The proximity of the ortho substituent to the carboxylic acid group can lead to steric hindrance, which may force the carboxyl group out of the plane of the benzene ring. cdnsciencepub.com This can, in turn, affect the acidity and reactivity of the molecule. researchgate.net
Recent research has focused on understanding and harnessing the ortho effect for various applications. For instance, studies have explored the intramolecular hydrogen bonding that can occur in ortho-substituted benzoic acids, which can significantly impact their acidity. rsc.org Furthermore, ortho-alkylbenzoic acids, including this compound, are valuable precursors in the synthesis of phthalides, which are important scaffolds in pharmaceuticals. organic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org Modern electrochemical methods are being developed for the efficient and environmentally friendly synthesis of these compounds from 2-alkylbenzoic acids. organic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org The continued investigation into the unique properties of ortho-substituted systems like this compound promises to unlock new synthetic pathways and novel materials.
Structure
3D Structure
Properties
CAS No. |
60534-93-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-hexylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15/h6-7,9-10H,2-5,8H2,1H3,(H,14,15) |
InChI Key |
YQIASAUDDDCAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Hexylbenzoic Acid and Its Precursors
Targeted Synthesis Strategies for 2-Hexylbenzoic Acid
Direct synthesis strategies focus on introducing the hexyl and carboxyl groups onto a benzene (B151609) ring in the correct ortho relationship. This can be accomplished through several distinct pathways, including regioselective C-H activation, carboxylation of a pre-functionalized intermediate, or building the aromatic core through multi-component reactions.
Achieving ortho-substitution on a benzene ring is a significant challenge in organic synthesis. Regioselective methods, which favor the formation of one constitutional isomer over others, are therefore highly valuable. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose.
In these reactions, a directing group on the substrate guides a metal catalyst to a specific C-H bond, typically in the ortho position. For the synthesis of this compound, the carboxylate group of benzoic acid itself can serve as an effective directing group. nih.govorganic-chemistry.org Palladium (II) catalysts, for example, can facilitate the ortho-alkylation of benzoic acids with alkyl halides. nih.govresearchgate.net This process involves the formation of a cyclic palladium intermediate through carboxyl-directed C-H bond activation, which then reacts with an alkylating agent. researchgate.net While early examples showed success with specific alkyl halides, the intermolecular alkylation of C-H bonds remains a complex field. nih.gov Ruthenium-based catalysts have also been developed for the carboxylate-directed ortho-allylation of benzoic acids, which could potentially be adapted and followed by reduction to achieve alkylation. nih.gov
Another established method is directed ortho-metalation (DoM). This involves treating a benzoic acid derivative with a strong organolithium base. The carboxylate group directs the deprotonation to the adjacent ortho position, creating a lithiated intermediate that can then react with an electrophile, such as a hexyl halide, to introduce the alkyl chain. organic-chemistry.org
Table 1: Comparison of Catalysts for Ortho-Alkylation of Benzoic Acids
| Catalyst System | Directing Group | Alkylating Agent Type | Key Features |
| Palladium(II) Acetate (B1210297) | Carboxylate | Alkyl Halides | Enables direct C-H alkylation without a co-oxidant. nih.govresearchgate.net |
| [Ru(p-cymene)Cl₂]₂ | Carboxylate | Allyl Acetates | Highly regiospecific for ortho-allylation at moderate temperatures. nih.gov |
| s-BuLi/TMEDA | Carboxylate | Alkyl Halides | A classic directed ortho-metalation (DoM) approach. organic-chemistry.org |
An alternative synthetic route involves introducing the carboxyl group onto a benzene ring that already contains the hexyl substituent. This can be achieved through several carboxylation methods.
One of the most common laboratory-scale methods is through the use of a Grignard reagent. patsnap.com This process would begin with hexylbenzene (B86705), which is first brominated to form 1-bromo-4-hexylbenzene (B1268834) (as the para isomer is typically favored). The resulting aryl bromide is then reacted with magnesium metal to form the corresponding Grignard reagent (hexylphenylmagnesium bromide). This organometallic intermediate is a powerful nucleophile that readily attacks carbon dioxide (CO₂), often added in the form of dry ice. A final acidic workup protonates the resulting carboxylate salt to yield 4-hexylbenzoic acid. To obtain the desired this compound, one would need to start with 1-bromo-2-hexylbenzene, which is less straightforward to synthesize.
Direct carboxylation of alkylbenzenes with CO₂ is another powerful technique, often promoted by strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or aluminum tribromide (AlBr₃). nih.govsemanticscholar.orgscirp.org In this Friedel-Crafts-type reaction, the Lewis acid activates the CO₂, making it a more potent electrophile. semanticscholar.orgscirp.org The activated CO₂ complex is then attacked by the electron-rich aromatic ring of hexylbenzene. The hexyl group is an ortho-, para-director, meaning this reaction would produce a mixture of this compound and 4-hexylbenzoic acid, requiring subsequent separation. More advanced systems using "Frustrated Lewis Pairs" (FLPs) based on silicon and aluminum have also been shown to effectively catalyze the carboxylation of various alkylbenzenes. semanticscholar.orgscirp.org
Table 2: Methodologies for Carboxylation of Aromatic Compounds
| Method | Substrate | Key Reagents | Product(s) |
| Grignard Reaction | Aryl Halide (e.g., Bromohexylbenzene) | Mg, CO₂, H₃O⁺ | Carboxylic Acid patsnap.com |
| Friedel-Crafts Carboxylation | Alkylbenzene (e.g., Hexylbenzene) | CO₂, AlCl₃/AlBr₃ | Mixture of ortho and para isomers nih.govsemanticscholar.org |
| Enzymatic Carboxylation | Phenol Derivatives | Carboxylase Enzyme, CO₂ | Specific hydroxybenzoic acids mdpi.com |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. researchgate.netresearchgate.net These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. researchgate.netnih.gov
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct substituted benzoic acid frameworks. Many MCRs that produce benzo-fused heterocycles, such as isoindolinones, utilize a benzoic acid derivative as one of the key components. nih.gov For instance, reactions have been developed that combine benzoic acids, amines, and a third component like dimethyl sulfoxide (B87167) (DMSO) or trimethylsilyl (B98337) cyanide (TMSCN) to build complex cyclic structures. nih.gov A hypothetical MCR strategy for this compound could involve the reaction of a precursor containing the hexyl group with other small molecules that assemble to form the carboxylated aromatic ring in one pot. The development of such a targeted MCR would represent a significant advancement in synthetic efficiency.
Derivatization from Salicylic (B10762653) Acid Analogues
Salicylic acid (2-hydroxybenzoic acid) and its derivatives are readily available and can serve as versatile starting materials. By chemically modifying the hydroxyl group and/or the aromatic ring, it is possible to synthesize 2-alkylbenzoic acids.
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as AlCl₃. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org To synthesize this compound from a salicylic acid starting material, a multi-step sequence would be necessary.
First, the hydroxyl and carboxyl groups of salicylic acid would need to be protected to prevent them from interfering with the Friedel-Crafts reaction. The protected salicylic acid derivative could then be subjected to Friedel-Crafts acylation using hexanoyl chloride (a six-carbon acyl chloride) and AlCl₃. This would introduce a hexanoyl group onto the aromatic ring. The position of this new group would be directed by the existing substituents.
Following acylation, the resulting ketone must be reduced to a hexyl group. This can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The next, and most challenging, step would be the removal of the original hydroxyl group from the ring. This deoxygenation is a non-trivial transformation. Finally, the protecting groups on the carboxylic acid would be removed (hydrolyzed) to yield the final product, this compound. This lengthy pathway highlights the complexity of using acylation for this specific transformation.
Modern cross-coupling reactions offer a more direct and powerful method for forming carbon-carbon bonds. These reactions, often catalyzed by palladium or other transition metals, can be used to attach an alkyl chain to an aromatic ring.
To apply this strategy to a salicylic acid derivative, the hydroxyl group must first be converted into a more suitable functional group for coupling, known as a leaving group. A common approach is to transform the hydroxyl group into a triflate (-OTf). This is achieved by reacting the protected salicylic acid derivative with triflic anhydride.
The resulting aryl triflate is an excellent substrate for a variety of cross-coupling reactions. For example, in a Suzuki coupling reaction, the aryl triflate would be reacted with a hexylboronic acid derivative in the presence of a palladium catalyst and a base. Alternatively, in a Negishi coupling, a hexylzinc reagent would be used. In either case, the reaction results in the replacement of the triflate group with the hexyl chain, directly forming the C-C bond at the desired position. The final step would be the deprotection of the carboxylic acid to afford this compound. This coupling approach is often more efficient and regioselective than the classical methods described previously. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The following sections detail how these principles can be applied to the synthesis of this compound.
Atom Economy and Waste Minimization
A core tenet of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional synthetic routes to alkylated benzoic acids often suffer from poor atom economy, generating significant waste. For instance, a classical approach like the Friedel-Crafts acylation followed by a reduction reaction typically involves stoichiometric amounts of Lewis acid catalysts and reducing agents, which are not incorporated into the final product. organic-chemistry.org
A greener alternative could be a direct catalytic alkylation or carboxylation of hexylbenzene. For example, the direct carboxylation of an aromatic compound using carbon dioxide (CO2) as a C1 source represents a highly atom-economical route. rsc.org Although challenges remain in catalyst development for such reactions, the potential for waste reduction is substantial.
To illustrate the concept of atom economy, a comparison of two hypothetical synthetic pathways to this compound is presented below.
Interactive Data Table: Atom Economy Comparison for this compound Synthesis
| Synthetic Route | Reactants | Products | Byproducts | Atom Economy (%) |
| Route A: Traditional Friedel-Crafts Acylation/Reduction | Hexanoyl chloride, Benzene, Aluminum chloride (catalyst), Triethylsilane (reductant) | This compound | Aluminum chloride waste, Triethylsilyl chloride | Low (theoretically below 50%) |
| Route B: Direct Catalytic Carboxylation | Hexylbenzene, Carbon Dioxide, Catalyst | This compound | Minimal (ideally none) | High (approaching 100%) |
Note: The atom economy is calculated as (molecular weight of the desired product / sum of molecular weights of all reactants) x 100. For catalytic reactions, the catalyst is not included in the calculation.
Use of Renewable Feedstocks
The conventional synthesis of this compound relies on petroleum-derived starting materials such as benzene and hexene. A key green chemistry principle is the utilization of renewable feedstocks. acs.org Research is ongoing into the production of aromatic compounds and their precursors from biomass. rsc.orgnacatsoc.org
For instance, benzoic acid and related aromatic compounds can be synthesized from glucose-derived materials like quinic acid and shikimic acid. researchgate.netescholarship.org Furthermore, lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds that could potentially be converted into precursors for this compound. epa.gov While the direct synthesis of this compound from biomass is still a developing area, the use of bio-based benzene or hexene in established synthetic routes could significantly improve the sustainability profile of the final product.
Recent advancements have also demonstrated the microbial synthesis of benzoic acid from renewable feedstocks like L-phenylalanine. nih.gov Such biocatalytic approaches offer a promising avenue for the sustainable production of the core benzoic acid structure.
Safer Solvents and Auxiliaries
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component in a reaction. acs.org Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and volatile aromatic compounds, are often toxic and environmentally persistent. researchgate.net
Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. garph.co.uk For the synthesis of this compound, several greener alternatives to conventional solvents can be considered.
Interactive Data Table: Properties of Potential Green Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental/Safety Considerations |
| Water | 100 | 1.00 | Non-toxic, non-flammable, renewable. wikipedia.org |
| Ethanol | 78 | 0.79 | Renewable, biodegradable, low toxicity. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.86 | Derived from renewable resources, lower toxicity than THF. |
| Supercritical Carbon Dioxide (scCO2) | 31 (critical temp) | Variable | Non-toxic, non-flammable, readily available, easy to remove. ijsr.net |
| Ionic Liquids | Variable | >1.0 | Low volatility, tunable properties, but some may have ecotoxicity concerns. wikipedia.orgbeilstein-journals.org |
The feasibility of using these solvents would depend on the specific reaction conditions and the solubility of the reactants and catalysts. For instance, water could be a suitable medium for certain biocatalytic steps, while scCO2 could be employed in catalytic carboxylation reactions.
Design for Energy Efficiency
Energy consumption is a significant economic and environmental consideration in chemical manufacturing. fluorotherm.com Green chemistry principles advocate for conducting synthetic methods at ambient temperature and pressure whenever possible to minimize energy requirements. acs.orgskpharmteco.com
The energy efficiency of this compound synthesis can be enhanced through several strategies:
Catalysis: The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed at milder temperatures and pressures. solubilityofthings.com For example, developing a catalyst for the direct oxidation of the alkyl side chain of hexylbenzene could be more energy-efficient than multi-step classical methods. researchgate.netresearchgate.netdesy.de
Process Intensification: Techniques such as microwave-assisted synthesis can sometimes reduce reaction times and energy consumption compared to conventional heating methods.
Alternative Energy Sources: Utilizing renewable energy sources, such as solar thermal energy, to drive the synthesis can also reduce the carbon footprint of the process. rsc.org
Most of the energy in a chemical process is often consumed during solvent removal and product purification. acs.orgskpharmteco.com Therefore, minimizing solvent use and designing efficient separation processes are also crucial for improving energy efficiency.
Catalysis
The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents, increase reaction selectivity, and enable more energy-efficient processes. solubilityofthings.com In the context of this compound synthesis, several catalytic approaches can be envisioned to replace less environmentally friendly methods.
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or supported heteropoly acids, could be employed in Friedel-Crafts type reactions to replace traditional Lewis acids like aluminum chloride. researchgate.net Heterogeneous catalysts are generally easier to separate from the reaction mixture and can often be regenerated and reused, minimizing waste.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH). rsc.org For instance, a biocatalytic process could be developed for the selective carboxylation of hexylbenzene or for the synthesis of precursors from renewable feedstocks. nih.govpurdue.edu While biocatalysis for this specific compound is not yet established, it represents a significant opportunity for green synthesis.
Oxidation Catalysts: Developing selective catalysts for the oxidation of hexylbenzene to this compound using green oxidants like molecular oxygen or hydrogen peroxide would be a significant improvement over traditional methods that use stoichiometric amounts of heavy metal oxidants like potassium permanganate (B83412) or chromic acid. youtube.com
By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, with reduced environmental impact and improved efficiency.
Mechanistic Investigations and Reaction Dynamics of 2 Hexylbenzoic Acid
Fundamental Organic Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity in 2-hexylbenzoic acid is governed by established principles. Key transformations include nucleophilic acyl substitution and decarboxylation, each with distinct mechanistic features.
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. futurelearn.com The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com Initially, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. futurelearn.comlibretexts.org Subsequently, the leaving group is eliminated, and the carbon-oxygen double bond is reformed. futurelearn.commasterorganicchemistry.com
For a reaction to be favorable, the incoming nucleophile must be a stronger base than the leaving group. This principle is analogous to acid-base reactions where the equilibrium shifts towards the formation of the weaker acid and weaker base. masterorganicchemistry.com The stability of the leaving group is also a key determinant of reactivity; weaker bases are better leaving groups. futurelearn.comyoutube.com
Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Carboxylic Acid Derivative | General Structure | Relative Reactivity |
|---|---|---|
| Acid Halide | R-CO-X (X=Cl, Br) | Most Reactive |
| Acid Anhydride (B1165640) | R-CO-O-CO-R' | ↓ |
| Ester | R-CO-OR' | ↓ |
| Carboxylic Acid | R-CO-OH | ↓ |
| Amide | R-CO-NR'R'' | Least Reactive |
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. wikipedia.orgchemistrytalk.org While most carboxylic acids are resistant to spontaneous decarboxylation, certain structural features can facilitate this reaction. chemistrytalk.org For instance, β-keto acids readily undergo decarboxylation upon heating through a cyclic transition state. chemistrytalk.orgcsbsju.edu This process involves the formation of an enol intermediate which then tautomerizes to a more stable ketone. organicchemistrytutor.com
The decarboxylation of aromatic carboxylic acids, such as benzoic acid, can be catalyzed by various factors. For example, the presence of ascorbic acid can catalyze the decarboxylation of benzoic acid to form benzene (B151609), particularly in beverages stored for extended periods. wikipedia.org Some studies have also reported the use of cyclohexenone as a catalyst for the decarboxylation of amino acids. wikipedia.org In biological systems, decarboxylation reactions are widespread and are often catalyzed by enzymes known as decarboxylases. wikipedia.org These enzymes frequently utilize cofactors like thiamine, pyridoxal (B1214274) phosphate, and biotin (B1667282) to facilitate the reaction. wikipedia.org
Aromatic Substitution Reactions of the this compound Core
The benzene ring of this compound is susceptible to aromatic substitution reactions, with the existing substituents—the hexyl group and the carboxylic acid group—directing the position of incoming electrophiles.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The existing substituents on the benzene ring significantly influence both the rate of reaction and the position of the new substituent. wikipedia.org These substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org
Activating groups increase the reaction rate and typically direct incoming electrophiles to the ortho and para positions. makingmolecules.comlibretexts.org Conversely, deactivating groups slow down the reaction and generally direct electrophiles to the meta position. makingmolecules.comlkouniv.ac.in
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Effect on Reactivity | Directing Influence | Example Groups |
|---|---|---|---|
| Activating | Increases rate | Ortho, Para | -R (alkyl), -OH, -OR, -NH2 |
| Deactivating | Decreases rate | Meta | -NO2, -CN, -SO3H, -COOH, -CHO, -COR |
| Deactivating (Halogens) | Decreases rate | Ortho, Para | -F, -Cl, -Br, -I |
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org
The carboxylate group, formed by the deprotonation of a carboxylic acid, can act as a directing group in metalation reactions. organic-chemistry.org The choice of the organolithium reagent and reaction conditions can influence the regioselectivity of the metalation. For example, in the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate, while using n-BuLi/t-BuOK results in a reversal of regioselectivity. organic-chemistry.org This methodology provides an efficient route to contiguously substituted benzoic acid derivatives that are otherwise difficult to synthesize. organic-chemistry.org This strategy could potentially be applied to this compound for further functionalization at the C3 or C6 positions.
Table 3: Common Directing Metalation Groups (DMGs) in DoM Reactions
| DMG Strength | Example Groups |
|---|---|
| Strong | -CONR2, -OCONR2, -SO2NR2, -OMOM |
| Moderate | -OR, -NR2, -CF3 |
| Weak | -CH2NR2, -F, -Cl |
Catalytic Transformations of this compound and its Derivatives
Catalytic processes offer efficient and selective methods for transforming this compound and its derivatives. These transformations can target either the carboxylic acid moiety or the aromatic ring.
Recent research has explored the synthesis of various derivatives of benzoic acid through catalytic methods. For instance, a derivative of salicylic (B10762653) acid, 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid, was synthesized via a multi-step process that included a Friedel-Crafts acylation of methyl salicylate. grafiati.comresearchgate.netgrafiati.com
Furthermore, catalytic C-H activation has emerged as a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. thieme.de These methods can be applied to arenes and often utilize transition metal catalysts, such as palladium and ruthenium. thieme.de Such strategies could potentially be employed for the direct functionalization of the C-H bonds on the aromatic ring or the hexyl chain of this compound.
In the realm of biocatalysis, microorganisms can be engineered to perform specific transformations on alkylbenzenes and their derivatives. ufs.ac.za For example, yeasts like Yarrowia lipolytica can assimilate alkanes through terminal oxidation pathways involving cytochrome P450 monooxygenases. ufs.ac.za While benzoic acid itself is not typically degraded by ascomycetous yeasts, engineered strains could potentially be developed to hydroxylate or otherwise modify the this compound structure. ufs.ac.za
Homogeneous and Heterogeneous Catalysis in Synthetic Pathways
The distinction between homogeneous and heterogeneous catalysis is fundamental to understanding the synthetic routes for this compound. savemyexams.comeolss.netwikipedia.orglibretexts.org Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. savemyexams.comeolss.netlibretexts.org This arrangement allows for high activity and selectivity as the catalytic species are readily accessible to the reactant molecules. eolss.net In contrast, heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. savemyexams.comwikipedia.orglibretexts.org The primary advantage of heterogeneous systems is the ease of catalyst recovery and reuse. eolss.net
Homogeneous Catalysis:
In the context of synthesizing benzoic acid derivatives, homogeneous catalysis often employs transition-metal complexes, with palladium-based catalysts being particularly prominent. mdpi.com These reactions, such as the palladium-catalyzed carboxylation of alkylbenzenes, leverage the ability of the metal center to activate C-H bonds, facilitating the introduction of a carboxyl group. nih.gov For instance, palladium(II) acetate (B1210297), Pd(OAc)₂, is a commonly used catalyst precursor in these transformations. rsc.orgmdpi.com The catalytic cycle typically involves steps like C-H activation, insertion of carbon dioxide (CO₂), and reductive elimination to yield the final product and regenerate the active catalyst. uclouvain.be The choice of ligands coordinated to the palladium center is crucial and can significantly influence the reaction's efficiency and selectivity. nih.gov
Heterogeneous Catalysis:
Heterogeneous approaches to the synthesis of benzoic acid derivatives often involve solid acid catalysts or supported metal catalysts. wikipedia.org One example is the use of Frustrated Lewis Pairs (FLPs) based on Si/Al systems to catalyze the carboxylation of aromatics with CO₂. scirp.orgscirp.org In this system, a Lewis acid like aluminum chloride (AlCl₃) and a sterically hindered Lewis base (an organosilane) work in concert to activate the CO₂ molecule, making it more susceptible to electrophilic attack by the aromatic ring. scirp.orgscirp.org This method represents an electrophilic aromatic substitution pathway. scirp.org The solid nature of these catalysts simplifies their separation from the reaction mixture after completion. eolss.net
Interactive Data Table: Comparison of Catalytic Systems for Benzoic Acid Synthesis
| Catalyst Type | Catalyst Example(s) | Phase | Key Characteristics | Synthetic Application Example |
|---|---|---|---|---|
| Homogeneous | Pd(OAc)₂, RhCl₃·3H₂O | Liquid | High activity and selectivity, catalyst and reactants in the same phase. eolss.net | Palladium-catalyzed C-H carboxylation of alkylbenzenes. nih.gov |
| Heterogeneous | Si/Al-based Frustrated Lewis Pairs, Solid-supported Pd | Solid/Liquid or Solid/Gas | Easy catalyst separation and recycling, reaction at the catalyst surface. eolss.netwikipedia.org | Carboxylation of aromatics using AlCl₃ and organosilanes. scirp.orgscirp.org |
Investigation of Additive Effects on Reaction Generality and Mechanism
Research into palladium-catalyzed C-H functionalization has shown that additives are often essential for achieving optimal results. beilstein-journals.org For example, in the palladium-catalyzed C-H arylation of certain heterocycles, additives like 3-nitropyridine (B142982) and cesium pivalate (B1233124) were found to be crucial for optimizing reaction conditions. beilstein-journals.org Similarly, the choice of an oxidant, such as benzoquinone (BQ) or silver salts (e.g., AgOAc, AgF), can be a determining factor in the efficiency of the catalytic cycle by facilitating the reoxidation of the palladium catalyst from its Pd(0) to its active Pd(II) state. rsc.orgbeilstein-journals.org
The acidity of the reaction medium is another critical parameter. beilstein-journals.org The use of strong acids like trifluoroacetic acid (TFA) can promote C-H activation steps. researchgate.net However, the effect of an acid additive can be complex, potentially leading to opposing effects such as protonation of the substrate, which might deactivate it, and the formation of a more active catalytic species. researchgate.net The optimal acidity often depends on finding a balance, where the pKa of the additive is appropriately matched to the substrate. researchgate.net
Ligands are a particularly important class of additives, as they directly coordinate to the metal center and influence its electronic and steric properties. nih.gov In palladium catalysis, phosphine (B1218219) ligands are commonly employed. mdpi.com The structure of the ligand can dictate the outcome of the reaction; for instance, in a two-step synthesis of 2-aryl propionic acids, some phosphine ligands like P(o-tolyl)₃ only promoted a Heck reaction, while others like DPPF and P(t-Bu)₃ allowed for the subsequent carbonylation step to occur. mdpi.com The development of specialized ligands, such as mono-N-protected amino acids, has been a key strategy to overcome challenges in Pd(II)-catalyzed C-H functionalization and expand the substrate scope. nih.gov
In some cases, additives can also prevent side reactions. For example, in a Pd(II)-catalyzed C(sp³)–H lactonization, the addition of acetic anhydride was beneficial as it could act as a transient protecting group for the benzoic acid starting material, thereby preventing its decarboxylation. nsf.gov
Interactive Data Table: Influence of Additives on Palladium-Catalyzed Reactions
| Additive Type | Specific Example | Function | Effect on Reaction |
|---|---|---|---|
| Oxidant | Benzoquinone (BQ), AgOAc | Regenerates the active Pd(II) catalyst from Pd(0). rsc.orgbeilstein-journals.org | Essential for catalytic turnover in many C-H functionalization reactions. rsc.orgbeilstein-journals.org |
| Base | Na₂CO₃, Cs₂CO₃ | Acts as a proton scavenger or participates in ligand exchange. | Can be crucial for N-H functionalization or carboxylation reactions. mdpi.combeilstein-journals.org |
| Acid | Trifluoroacetic acid (TFA) | Promotes C-H bond cleavage by generating a more electrophilic catalyst. researchgate.net | Can enhance reactivity but may also deactivate the substrate if not properly matched. researchgate.net |
| Ligand | P(t-Bu)₃, BrettPhos, RuPhos | Modifies the steric and electronic environment of the Pd center. mdpi.comrsc.org | Influences reactivity, selectivity, and the types of transformations possible. mdpi.comrsc.org |
| Other | Acetic Anhydride | Acts as a transient protecting group. nsf.gov | Prevents decarboxylation of the starting material, improving yield. nsf.gov |
Computational Chemistry and Theoretical Modeling of 2 Hexylbenzoic Acid Systems
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a single 2-Hexylbenzoic acid molecule. These calculations can predict its most stable three-dimensional shape, the distribution of electrons, and how it interacts with electromagnetic radiation.
Density Functional Theory (DFT) is a robust computational method used to determine the equilibrium geometry and various conformations of molecules. For a flexible molecule like this compound, which possesses a rotatable hexyl chain and a carboxylic acid group, conformational analysis is crucial. The process involves finding the lowest energy arrangement of the atoms.
The geometry optimization of benzoic acid derivatives is commonly performed using DFT with hybrid functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p) or 6-31+G**. mdpi.comnih.govresearchgate.net These calculations account for electron correlation and provide accurate structural parameters. The conformational landscape of this compound is explored by systematically rotating the single bonds, particularly within the hexyl chain and the C-C bond connecting it to the benzene (B151609) ring, as well as the C-COOH bond. The goal is to identify all stable conformers (local minima on the potential energy surface) and the transition states that connect them. For similar flexible molecules, multilevel workflows that start with cost-efficient methods and refine a smaller set of low-energy conformers with more accurate DFT calculations have proven effective. nih.gov The planarity of the carboxylic acid group relative to the benzene ring is a key parameter, as it is influenced by steric hindrance from the adjacent hexyl group and potential intramolecular hydrogen bonding.
Table 1: Representative Calculated Geometric Parameters for a Benzoic Acid Dimer Moiety (Note: Data is representative of calculations on benzoic acid derivatives and illustrates typical parameters obtained via DFT. Specific values for this compound would require dedicated computation.)
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-O | ~1.35 Å |
| Bond Length | O-H | ~0.98 Å |
| Bond Length (H-Bond) | O···H | ~1.65 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-O-H | ~107° |
This table illustrates the type of data generated from DFT geometry optimizations.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. niscpr.res.in
For benzoic acid derivatives, the HOMO is typically localized on the benzene ring and the oxygen atoms of the carboxyl group, which are rich in π-electrons. The LUMO is often a π* anti-bonding orbital distributed over the carboxylic group and the aromatic ring. niscpr.res.insapub.org The presence of the electron-donating hexyl group at the ortho position is expected to raise the energy of the HOMO compared to unsubstituted benzoic acid, potentially narrowing the HOMO-LUMO gap.
Analysis of the charge distribution, often calculated using methods like Mulliken population analysis or from the electrostatic potential (MEP), reveals the electron density across the molecule. researchgate.net The MEP map visually identifies electrophilic and nucleophilic sites. For this compound, the most negative potential (red) is expected around the carbonyl oxygen, indicating a site for electrophilic attack, while the acidic proton of the hydroxyl group would show a highly positive potential (blue), marking it as the primary site for nucleophilic interaction and deprotonation. niscpr.res.insapub.org
Theoretical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data.
IR and Raman Spectra: DFT calculations are widely used to compute the vibrational frequencies of molecules. biointerfaceresearch.com These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum for this compound would show characteristic vibrational modes, such as the O-H stretching of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O carbonyl stretch (around 1700 cm⁻¹), C-H stretching from the aromatic ring and the alkyl chain (2800-3100 cm⁻¹), and various C-C stretching and bending modes. mdpi.com Comparing theoretical and experimental spectra, often with the use of a scaling factor for the calculated frequencies, allows for precise assignment of each vibrational band. nih.gov
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions help in assigning the signals in experimental NMR spectra to specific nuclei in the molecule, which can be complex for a molecule with multiple non-equivalent protons and carbons like this compound.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.govmdpi.com For aromatic systems like this compound, these calculations can identify the π → π* transitions responsible for absorption in the ultraviolet region.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Benzoic Acid Derivatives (Note: These are typical frequency ranges predicted by DFT calculations for benzoic acid derivatives and serve as an example.)
| Functional Group | Vibrational Mode | Typical Predicted Frequency (cm⁻¹) |
| -COOH | O-H Stretch | 3500 - 3700 (monomer), ~3000 (dimer) |
| -COOH | C=O Stretch | 1700 - 1750 |
| Aromatic Ring | C-H Stretch | 3050 - 3150 |
| Alkyl Chain | C-H Stretch | 2850 - 3000 |
| -COOH | O-H Bend | 1350 - 1450 |
This table provides an example of data obtained from vibrational frequency calculations.
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
While quantum mechanics focuses on the properties of a single or a few molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. rsc.orgnih.gov This is essential for understanding the condensed-phase properties of this compound, such as its behavior in solution or as a liquid crystal.
A defining characteristic of carboxylic acids is their ability to form strong hydrogen bonds. In non-polar solvents and in the solid and liquid crystalline states, benzoic acids typically form centrosymmetric dimers. researchgate.netquora.com Two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a stable eight-membered ring.
MD simulations can quantify the stability and dynamics of these dimers. By simulating a system of many this compound molecules, one can calculate the radial distribution function between the oxygen and hydrogen atoms of the carboxylic acid groups to confirm the prevalence of the dimer structure. These simulations also provide insight into the lifetime of the hydrogen bonds and the energetics of dimer formation versus interaction with solvent molecules. The presence of the hexyl group may sterically influence the kinetics of dimerization but is not expected to prevent it.
The amphiphilic nature of this compound, with its polar carboxylic acid head and non-polar hexyl tail, drives its self-assembly into ordered structures, particularly liquid crystals. mdpi.commdpi.com Alkylbenzoic acids are known to form mesophases (e.g., nematic and smectic phases) where molecules exhibit long-range orientational order. conicet.gov.armdpi.com
MD simulations can model these self-assembly processes. Starting from a random distribution of molecules in a simulation box, the system can be evolved over time to observe the spontaneous formation of ordered phases. rsc.org These simulations reveal how the interplay of hydrogen bonding between the acid groups, π-π stacking between the benzene rings, and van der Waals interactions between the hexyl chains leads to mesophase formation. mdpi.com The simulations can predict phase transition temperatures and characterize the structural details of the assembled phases, providing a molecular-level picture of the material's macroscopic properties. mdpi.commdpi.com
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry offers powerful tools to elucidate the step-by-step mechanisms of chemical reactions. These methods, often employing Density Functional Theory (DFT), allow researchers to model the transformation from reactants to products through high-energy transition states. However, a specific computational study detailing the elucidation of any reaction mechanism involving this compound as a reactant or product has not been found in the reviewed literature. While general methodologies for such analyses are well-established, they have not been applied to this specific compound in published research.
Transition State Identification and Activation Energy Calculations
A critical aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point on the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key parameter that governs the reaction rate. Computational methods are routinely used to locate transition state structures and calculate their corresponding activation energies.
For a hypothetical reaction involving this compound, this would involve:
Proposing a plausible reaction mechanism.
Using quantum chemical calculations to find the geometry of the transition state structure for each elementary step.
Calculating the energy of the reactants and the transition state to determine the activation energy.
However, no published studies were found that perform these calculations for any specific reaction of this compound. Therefore, no data tables on its transition state geometries or activation energies can be provided.
Advanced Analytical Techniques for Characterization of 2 Hexylbenzoic Acid
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopic techniques are indispensable for the detailed molecular analysis of 2-Hexylbenzoic acid, offering a non-destructive means to probe its structural and electronic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound. weebly.comjchps.com Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out.
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring atoms. Key signals for this compound would include those for the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the hexyl chain, and the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms within the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the aromatic carbons (with variations based on their position relative to the substituents), and the six carbons of the hexyl group. docbrown.info The chemical shift of the carboxyl carbon is notably downfield due to the deshielding effect of the two oxygen atoms. docbrown.info
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural detail by showing correlations between nuclei. nih.govhuji.ac.ilscribd.com A COSY spectrum would reveal proton-proton couplings within the hexyl chain and the aromatic ring, helping to assign specific protons. huji.ac.il An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. hmdb.cananalysis.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, further solidifying the structural elucidation. scribd.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~12-13 | ~170-180 |
| Aromatic (C₆H₄) | ~7.2-8.1 | ~125-135 |
| Methylene (α-CH₂) | ~2.9-3.1 | ~35-40 |
| Methylene (β, γ, δ, ε-CH₂) | ~1.2-1.7 | ~22-32 |
| Methyl (CH₃) | ~0.8-0.9 | ~14 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. chim.lu The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₃H₁₈O₂), the expected molecular weight is approximately 206.28 g/mol . chemspider.com
Electron ionization (EI) is a common technique that leads to the fragmentation of the molecule. nist.gov The resulting fragment ions provide a fingerprint that can be used for identification and structural analysis. chim.lulibretexts.org Key fragmentation pathways for this compound would likely involve:
Loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ ion. docbrown.info
Cleavage of the bond between the carboxyl group and the benzene ring, leading to a [C₆H₅(C₆H₁₁)]⁺ ion or a [COOH]⁺ ion.
Fragmentation of the hexyl chain, producing a series of characteristic alkyl fragment ions.
A McLafferty rearrangement is also possible, which would involve the transfer of a gamma-hydrogen from the hexyl chain to the carbonyl oxygen, followed by cleavage.
Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
| 206 | [C₁₃H₁₈O₂]⁺ (Molecular Ion) |
| 189 | [M - OH]⁺ |
| 161 | [M - COOH]⁺ |
| 105 | [C₆H₅CO]⁺ (from cleavage of the hexyl group) |
| 77 | [C₆H₅]⁺ |
| 45 | [COOH]⁺ |
Note: The relative abundance of these ions will depend on the ionization energy and the specific mass spectrometer used.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.org These spectra serve as a "molecular fingerprint" and are excellent for identifying the functional groups present in this compound. docbrown.infomvpsvktcollege.ac.in
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule. Key characteristic absorption bands for this compound include:
A broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, often overlapping with C-H stretches. docbrown.info
C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic hexyl chain (below 3000 cm⁻¹).
A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually found around 1700-1725 cm⁻¹.
C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.
C-O stretching and O-H bending vibrations in the 1440-1200 cm⁻¹ region.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations often give strong signals.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Signal |
| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak |
| Aromatic (C-H) | Stretching | 3100-3000 | Strong |
| Aliphatic (C-H) | Stretching | 3000-2850 | Strong |
| Carbonyl (C=O) | Stretching | 1725-1700 | Strong |
| Aromatic (C=C) | Stretching | 1600-1450 | Strong |
| Carboxylic Acid (C-O) | Stretching | 1320-1210 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edulibretexts.org For this compound, the absorption of UV light is primarily due to π → π* transitions within the benzene ring and the carbonyl group of the carboxylic acid. upi.edu The spectrum of benzoic acid and its derivatives typically shows characteristic absorption bands. researchgate.net For instance, neutral benzoic acid in water exhibits two main absorption bands: a "B-band" around 230 nm and a broader "C-band" around 274 nm. rsc.org The position and intensity of these bands can be influenced by the solvent and the substitution on the benzene ring. The hexyl group, being an alkyl substituent, is expected to cause a small red shift (shift to longer wavelengths) of these absorption maxima.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π → π* (B-band) | ~230-240 | High |
| π → π* (C-band) | ~275-285 | Moderate |
Note: These values are estimations and can be affected by the solvent environment.
Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Dynamics
Terahertz (THz) spectroscopy is an emerging technique that probes low-frequency vibrational modes in molecules, such as intermolecular vibrations and large-amplitude intramolecular motions. mdpi.commdpi.com These vibrations are sensitive to the crystalline structure and intermolecular interactions, like hydrogen bonding. researchgate.net Studies on similar compounds, such as 4-hexylbenzoic acid, have shown distinct absorption bands in the THz range (6-18 THz). researchgate.netspectroscopyonline.com For this compound, THz spectroscopy could provide valuable information on the collective vibrational modes and the hydrogen-bonding network in the solid state. Research on benzoic acid has demonstrated that cooling the sample can reveal more distinct peaks in the THz spectrum. researchgate.net
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity. khanacademy.org The choice of chromatographic method depends on the properties of the compound and the matrix it is in.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. sielc.com A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with an acid modifier), would be suitable for its separation and quantification. sielc.comzodiaclifesciences.com The purity can be assessed by the presence of a single major peak in the chromatogram.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used for the analysis of this compound, although derivatization to a more volatile ester form may be necessary for optimal results. GC provides high-resolution separation, and the coupled mass spectrometer allows for definitive peak identification. nih.gov
Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. researchgate.net By spotting the sample on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the presence of impurities can be visualized. researchgate.net
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with Formic Acid | UV (e.g., 230 nm) | Purity analysis, Quantification |
| GC-MS | Polysiloxane-based | Helium (carrier gas) | Mass Spectrometry | Separation and identification of volatile derivatives |
| TLC | Silica Gel | Hexane/Ethyl Acetate (B1210297) | UV light, Staining agents | Reaction monitoring, Purity check |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. thaiscience.infoupb.rohelixchrom.com This method offers high sensitivity and specificity for the separation and determination of the compound from its potential impurities. thaiscience.info
A typical HPLC analysis involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. thaiscience.inforesearchgate.net The mobile phase, a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile), is optimized to achieve effective separation. thaiscience.inforesearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. researchgate.netust.edu
For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations. thaiscience.infojasco-global.com The peak area of this compound in a sample is then compared to this curve to determine its concentration. jasco-global.com The method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are validated to ensure reliable results. thaiscience.infoust.edu For instance, a validated HPLC method for benzoic acid analysis demonstrated linearity over a concentration range of 5-200 μg/mL with a high correlation coefficient (r² > 0.999). thaiscience.info
Interactive Table: HPLC Parameters for Benzoic Acid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Germini-C18 modified silica | thaiscience.info |
| Mobile Phase | 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v) | thaiscience.info |
| Flow Rate | 1 mL/min | thaiscience.info |
| Detection | Diode-array detector (DAD) at 234 nm | thaiscience.info |
| Linearity Range | 5-200 μg/mL | thaiscience.info |
| LOD | 0.42 μg/mL | thaiscience.info |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly for identifying volatile impurities and for the analysis of the compound after conversion to a more volatile derivative. mdpi.combiomedres.us Direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and potential for thermal degradation. researchgate.net Therefore, a derivatization step is often employed to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. jfda-online.comnih.govresearchgate.net This process improves chromatographic peak shape and sensitivity. jfda-online.com
In impurity profiling, GC coupled with a mass spectrometer (GC-MS) is exceptionally useful. mdpi.combiomedres.us This hyphenated technique allows for the separation of impurities from the main compound and their subsequent identification based on their mass spectra. nih.gov The GC oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. mdpi.com The choice of the GC column is critical for achieving good separation. researchgate.net
The identification of impurities is a critical aspect of quality control in pharmaceutical and chemical manufacturing. biomedres.usajprd.com GC-MS provides the high sensitivity and separation power needed to detect and identify trace-level impurities that could affect the final product's properties and safety. mdpi.combiomedres.us
Solid-State Characterization Techniques
Understanding the solid-state properties of this compound is crucial for its handling, formulation, and stability. Techniques like X-ray crystallography and differential scanning calorimetry provide invaluable insights into its crystalline structure and thermal behavior.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of this compound. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern of spots. libretexts.org By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, the exact positions of all the atoms. wikipedia.org
The resulting crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers. researchgate.net This information is fundamental to understanding the compound's physical properties and how it interacts with other molecules. The crystal packing, or how the molecules are arranged in the crystal lattice, can also be determined. researchgate.net
Interactive Table: Example Crystal Data for a Benzoic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 2.7320(3) |
| b (Å) | 0.85441(8) |
| c (Å) | 1.17607(11) |
| β (°) | 98.728(3) |
| Volume (ų) | 2.7135(5) |
| Z | 8 |
Note: This data is for 2-(toluene-4-sulfonylamino)-benzoic acid and serves as an illustrative example of crystallographic parameters. researchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. wikipedia.orgtorontech.com It is an essential tool for studying the thermal transitions and phase behavior of this compound. researchgate.net
A DSC experiment involves heating a small amount of the sample and a reference material at a constant rate. wikipedia.org The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. malvernpanalytical.com This difference reveals thermal events such as melting, crystallization, and glass transitions. torontech.comsigmaaldrich.com
For this compound, DSC can determine its melting point, which is observed as an endothermic peak on the DSC curve. nih.gov The area under the melting peak corresponds to the enthalpy of fusion, which is the energy required to melt the solid. aip.org In some cases, benzoic acid derivatives can exhibit liquid crystalline phases, and DSC is instrumental in identifying the temperatures and enthalpies of these phase transitions. nih.govresearchgate.netredalyc.org For example, studies on mixtures containing 4-hexylbenzoic acid have shown distinct transitions from a crystalline solid to a nematic liquid crystal and then to an isotropic liquid, each with a characteristic peak on the DSC thermogram. researchgate.netaip.org
Interactive Table: Thermal Transition Data for a Mixture Containing 4-Hexylbenzoic Acid (6BA)
| Transition | Temperature (°C) | Enthalpy (J/g) | Reference |
|---|---|---|---|
| Crystalline to Nematic (Heating) | 61.5 | 256.4 | researchgate.net |
| Nematic to Isotropic (Heating) | 132.6 | 39.7 | researchgate.net |
| Isotropic to Nematic (Cooling) | 129.9 | 34.5 | researchgate.net |
| Nematic to Crystalline (Cooling) | 54.9 | 243.6 | researchgate.net |
Note: This data is for a binary mixture of 4-hexylbenzoic acid (6BA) and 4-(octyloxy)benzoic acid (8OBA). researchgate.net
Academic Research Applications and Emerging Frontiers of 2 Hexylbenzoic Acid
Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules, examining the weaker, reversible non-covalent interactions that govern their spatial organization. wikipedia.org These interactions include hydrogen bonding, metal coordination, and van der Waals forces. wikipedia.org 2-Hexylbenzoic acid, with its carboxylic acid group and hexyl chain, is a valuable molecule in this field, participating in the formation of complex, functional architectures.
Rational Design of Hydrogen-Bonded Aggregates and Networks
The carboxylic acid group of this compound is a prime candidate for forming strong and directional hydrogen bonds. This property is fundamental to the rational design of supramolecular aggregates and networks. nih.gov In these systems, molecules are programmed to self-assemble into specific, ordered structures. The formation of dimers, where two benzoic acid molecules link via hydrogen bonds between their carboxyl groups, is a classic example. wikipedia.org
This predictable interaction allows for the construction of more complex assemblies. For instance, by combining benzoic acid derivatives with other molecules containing complementary hydrogen-bonding sites, such as pyridines or amides, researchers can create extended one-, two-, or even three-dimensional networks. acs.orgijert.org The study of these systems provides insights into molecular recognition and self-assembly processes, which are crucial for developing new materials and understanding biological systems. wikipedia.org
The formation of these hydrogen-bonded networks can be confirmed through techniques like single-crystal X-ray diffraction and Fourier-transform infrared (FTIR) spectroscopy. ijert.orgrsc.org For example, the reaction of melamine (B1676169) with organic hydroxyl acids results in supramolecular salts constructed through N–H⋯O and O–H⋯O hydrogen bonding interactions, forming structures like chains and reticular networks. rsc.org
Investigation of Liquid Crystalline Behavior in Ortho-Alkylbenzoic Acids
Ortho-alkylbenzoic acids, including this compound, are known to exhibit liquid crystalline properties. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. redalyc.org The rod-like shape of the benzoic acid dimer, formed through hydrogen bonding, is a key factor in the formation of liquid crystal phases, such as nematic and smectic phases. nih.govaip.org
Research has shown that the length of the alkyl chain significantly influences the type of liquid crystal phase and the temperature range over which it is stable. nih.gov By mixing different alkylbenzoic acids or combining them with other molecules, it's possible to tune the liquid crystalline properties. nih.govresearchgate.net For example, mixing 4-hexylbenzoic acid (6BA) with 4-(octyloxy)benzoic acid (8OBA) results in a binary mixture with a broader nematic range than either of the individual components. aip.orgresearchgate.net
Differential scanning calorimetry (DSC) is a key technique used to study the phase transitions of these materials, identifying the temperatures at which they transition between crystalline, liquid crystalline, and isotropic liquid states. redalyc.orgresearchgate.net
| Liquid Crystal Mixture | Phase Transition (Heating) | Phase Transition (Cooling) | Nematic Range (°C) |
| 4-hexylbenzoic acid (6BA) / 4-(octyloxy)benzoic acid (8OBA) | Crystal to Nematic: 61.5°C; Nematic to Isotropic: 132.6°C researchgate.net | Isotropic to Nematic: 129.9°C; Nematic to Crystal: 54.9°C researchgate.net | 71.1 researchgate.net |
| 4-butylbenzoic acid (4BA) / 4-hexylbenzoic acid (6BA) | Crystal to Nematic: 98-101°C; Nematic to Isotropic: 113-115°C nih.gov | N/A | 12-17 nih.gov |
This table presents data on the phase transitions and nematic ranges of liquid crystal mixtures containing hexylbenzoic acid.
Exploration of Supramolecular Catalysis using this compound Motifs
Supramolecular catalysis involves the use of a supramolecular host to bind a substrate and catalyze a chemical reaction. lkouniv.ac.in The process relies on molecular recognition, where the host selectively binds the substrate based on size, shape, and chemical complementarity. lkouniv.ac.in The this compound motif can be incorporated into larger host molecules to act as a recognition site for specific guest molecules, facilitating catalytic processes.
The binding of a substrate within a supramolecular catalyst can accelerate a reaction through several mechanisms. These include increasing the effective concentration of reactants, stabilizing the transition state of the reaction, and creating a specific microenvironment that promotes the desired chemical transformation. bhu.ac.in For example, macrocyclic polyethers containing carboxylic acid groups have been shown to cleave esters with enhanced rates. lkouniv.ac.in While direct research on this compound in supramolecular catalysis is specific, the principles derived from studies on similar benzoic acid structures are applicable. The field explores how these non-covalent interactions can be harnessed to design highly efficient and selective catalysts, mimicking the function of natural enzymes. bhu.ac.in
Advanced Materials Science and Engineering Research
The unique properties of this compound make it a valuable component in the development of advanced materials with applications in electronics and polymer science.
Development of Organic Electronic Materials with this compound Constituents
Organic electronics is a field focused on using carbon-based small molecules and polymers in electronic devices. sigmaaldrich.com this compound and its derivatives are investigated for their potential use in organic electronic materials, often in the context of liquid crystals. alfa-chemistry.com The self-assembly properties of these molecules are crucial for creating the ordered structures necessary for efficient charge transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com
The ability of benzoic acids to form liquid crystal phases allows for the creation of materials where the molecules are aligned, which is beneficial for conductivity. The hexyl chain enhances solubility in organic solvents, facilitating the processing of these materials into thin films for electronic devices. chemimpex.com Research in this area explores how modifying the molecular structure of compounds like this compound can tune their electronic properties and improve the performance of organic electronic devices. For instance, fullerene derivatives like PCBM are often blended with p-type polymers to create efficient organic solar cells. sigmaaldrich.com
Role in Polymer Chemistry as a Building Block or Additive
In polymer chemistry, this compound can be utilized both as a monomer (a building block for a polymer chain) or as an additive to modify the properties of existing polymers. When used as a monomer, the carboxylic acid group can be reacted with other functional groups to form polyesters or polyamides. The inclusion of the hexylbenzoic acid unit into the polymer backbone can impart specific properties, such as thermal stability or liquid crystallinity. chemimpex.com
Studies in Optoelectronic Material Development
The unique molecular structure of this compound, featuring a carboxylic acid group attached to a benzene (B151609) ring with a hexyl chain at the ortho-position, has drawn interest in the field of optoelectronic materials. Research in this area often focuses on leveraging the properties of benzoic acid derivatives to enhance the performance and stability of devices like perovskite solar cells (PSCs). While studies may not always single out the 2-hexyl isomer, the principles derived from research on similar benzoic acid additives are highly relevant.
Benzoic acid has been successfully employed as an additive in perovskite solutions to improve the quality of the thin film, a critical component of PSCs. nih.govrsc.org The incorporation of benzoic acid can lead to several beneficial effects, including enlarging the perovskite grain size, reducing ion migration, and lowering the density of defect states. nih.govrsc.org For instance, the addition of 1.0% benzoic acid to a perovskite solution was shown to increase the power conversion efficiency (PCE) from 15.42% in the control device to 18.05%. nih.gov Furthermore, these modified PSCs exhibit enhanced stability, retaining a higher percentage of their initial efficiency over time under ambient conditions. nih.govrsc.org The improvements are attributed to the ability of the additive to passivate perovskite defects and inhibit cation migration. nih.gov
The alkyl chain of this compound can further influence material properties. In the context of organic electronics and liquid crystals, alkylbenzoic acids are known to affect molecular packing and thermal properties. researchgate.netspectroscopyonline.com In optoelectronic applications, the hexyl group could enhance the solubility of the additive in the organic solvents used for perovskite processing and influence the morphology and crystallinity of the resulting film. researchgate.net Lewis acid-base adduct approaches, where additives coordinate with components of the perovskite material, are a common strategy to control crystallization kinetics. nih.gov The carboxylic acid group of this compound can act as a Lewis base, interacting with lead ions (a Lewis acid) in the perovskite precursor solution, which can retard rapid crystallization and lead to more uniform and crystalline films. nih.gov
Table 1: Effect of Benzoic Acid (BA) Additive on Perovskite Solar Cell (PSC) Performance Data based on studies of general benzoic acid additives as a model for the potential effects of derivatives like this compound.
| Device | Power Conversion Efficiency (PCE) | Stability (PCE Retention after 30 days) | Reference |
|---|---|---|---|
| Control PSC | 15.42% | 75% | nih.gov |
| PSC with 1.0% BA | 18.05% | 86% | nih.gov |
| Control FAPbI3 PSC | 19.34% | Not Reported | researchgate.net |
| FAPbI3 PSC with BA | 22.44% | Improved humidity/illumination stability | researchgate.net |
Environmental Chemistry and Degradation Studies
The environmental fate of aromatic carboxylic acids like this compound is significantly influenced by photodegradation. This process involves the breakdown of the chemical upon exposure to light, particularly UV radiation present in sunlight. The primary mechanism for the photodegradation of many aromatic compounds in aqueous systems is through advanced oxidation processes (AOPs), often involving highly reactive hydroxyl radicals (HO•). acs.orgresearchgate.net
Studies on benzoic acid and its derivatives show that the degradation process is initiated by the attack of these hydroxyl radicals. acs.orgresearchgate.net This attack typically leads to the hydroxylation of the benzene ring, forming various hydroxylated intermediates. researchgate.net For this compound, this would likely result in the formation of hydroxylated hexylbenzoic acid isomers. Following hydroxylation, the aromatic ring can be opened, leading to the formation of smaller aliphatic carboxylic acids such as malonic and succinic acids. wordpress.com A parallel degradation route is the photo-Kolbe reaction, which involves decarboxylation initiated by the direct interaction of the carboxylic group with a photogenerated positive hole, leading to the loss of carbon dioxide. wordpress.com
Biodegradation is a key process determining the persistence of this compound in the environment. This process relies on microorganisms, such as bacteria and fungi, to break down the compound. researchgate.netnih.gov Alkylbenzoic acids can serve as intermediates in the microbial degradation of other compounds, like xylenes. iisc.ac.in The general strategy employed by microorganisms to degrade aromatic compounds involves initial activation of the molecule followed by ring cleavage. iisc.ac.in
For this compound, two primary initial transformation pathways are likely, based on studies of similar molecules:
Dioxygenase Attack on the Aromatic Ring : Aerobic bacteria often initiate the degradation of aromatic acids using dioxygenase enzymes. iisc.ac.innih.gov This would involve the incorporation of two oxygen atoms into the benzene ring of this compound to form a cis-dihydrodiol. This intermediate is then dehydrogenated to form a substituted catechol. iisc.ac.in Subsequent cleavage of the catechol ring (either ortho or meta cleavage) breaks open the aromatic structure, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. iisc.ac.inscirp.org
β-Oxidation of the Alkyl Side Chain : An alternative pathway involves the stepwise degradation of the hexyl side chain via β-oxidation, a process similar to fatty acid metabolism. ufs.ac.za This would shorten the alkyl chain by two carbons in each cycle, eventually leading to a shorter-chain benzoic acid derivative, which would then be degraded via the ring-cleavage pathway described above.
Anaerobic degradation pathways also exist, proceeding through different mechanisms such as addition to fumarate. frontiersin.org Some microbial transformations are highly specific and can be used for biocatalysis to produce valuable chemicals. researchgate.netnih.gov For example, some bacterial strains can convert di(2-ethylhexyl) phthalate (B1215562) (DEHP) into 2-ethyl hexyl benzoic acid as an intermediate before further breaking it down into benzoic acid. researchgate.net The specific microbial communities present in the soil or water and the prevailing environmental conditions (e.g., presence or absence of oxygen) will determine which degradation pathway is dominant. nih.govfrontiersin.org
Environmental fate and transport models are used to predict how a chemical moves and transforms in the environment. cdc.govresearchgate.net These models integrate a compound's physical and chemical properties with environmental parameters to estimate its distribution in air, water, and soil. researchgate.netitrcweb.org For this compound, key properties influencing its fate and transport include its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).
The structure of this compound—a polar carboxylic acid group attached to a nonpolar benzene ring and a six-carbon alkyl chain—gives it amphiphilic characteristics.
Sorption: The hydrophobic hexyl group and benzene ring will cause this compound to adsorb to organic matter in soil and sediment. This process, quantified by the organic carbon-water (B12546825) partition coefficient (Koc), would reduce its mobility in groundwater but increase its persistence in the solid phase. dtic.mil
Mobility: The carboxylic acid group can ionize, forming the carboxylate anion, especially in neutral to alkaline waters. The ionized form is generally more water-soluble and less likely to adsorb to soil, potentially increasing its mobility in water. researchgate.net Therefore, the pH of the environment is a critical factor. researchgate.net
Bioaccumulation: The lipophilic nature of the hexyl chain suggests a potential for bioaccumulation in organisms. The Kow value is a key input for models that predict this tendency.
Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate these properties and predict the environmental behavior and potential toxicity of chemicals like benzoic acid derivatives based on their molecular structure. researchgate.netnih.gov Such models can be used to forecast the fate of this compound by comparing it to a database of related compounds. ornl.gov The interplay between degradation processes (photodegradation, biodegradation) and transport processes (sorption, leaching) ultimately determines the chemical's concentration and persistence in different environmental compartments. cdc.govdtic.mil
Development of Novel Chemical Probes and Model Compounds
In chemical and biological research, small molecules are often used as tools to investigate complex systems. This compound and its derivatives can serve in two principal roles: as model compounds and as scaffolds for the development of chemical probes.
A model compound is a substance used in research to represent a class of related molecules, helping to study specific chemical or biological phenomena. chemimpex.com For example, alkylbenzoic acids like 4-n-hexylbenzoic acid are used to investigate the behavior of aromatic acids in various applications, from polymer chemistry to biotransformations in model systems. chemimpex.combiosynth.com The study of this compound could provide specific insights into how the ortho-substitution of a moderately long alkyl chain affects properties like molecular self-assembly, reactivity, and interactions with biological systems, compared to its meta and para isomers or benzoic acid itself.
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, allowing researchers to study that target's function in cells or organisms. icr.ac.uknih.gov While this compound itself is not typically described as a chemical probe, its structure provides a versatile scaffold for creating more complex molecules with specific biological activities. The benzoic acid core is a common feature in many biologically active compounds. By chemically modifying the carboxylic acid, the benzene ring, or the hexyl chain, new molecules can be synthesized. For instance, a derivative, 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid, was synthesized by coupling a pyrazinamide (B1679903) moiety to a salicylic (B10762653) acid derivative with a 6-carbon alkyl chain, with the goal of creating a new potential anti-tuberculosis agent. researchgate.net This demonstrates how the this compound framework can be used as a building block in the rational design of new chemical entities for research and drug discovery. deakin.edu.au
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
